2-Phenylthiazolidine-4-carboxylic acid

Hepatoprotection Acetaminophen toxicity Prodrug

Medicinal chemistry SAR campaigns demand precise 2-aryl thiazolidine scaffolds-generic alkyl-substituted analogs fail to reproduce target engagement and cytotoxic selectivity profiles. 2-Phenylthiazolidine-4-carboxylic acid (CAS 205985-93-9) addresses this gap: • Starting material for amide derivatives achieving low μM IC50 values in receptor-negative prostate cancer cells; 2-aryl substitution is the critical pharmacophore for this activity. • Defined benzylic C-H hydrogen abstraction kinetics enable clear differentiation from phenolic antioxidants in DPPH, ABTS, and EPR-based radical scavenging assays. • Slower L-cysteine release vs. 2-alkyl analogs supports sustained-effect prodrug evaluation and physiological stability studies. Supplied at ≥95% purity with full QC documentation. In stock for immediate dispatch to research laboratories worldwide.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 205985-93-9
Cat. No. B7775538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylthiazolidine-4-carboxylic acid
CAS205985-93-9
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)
InChIKeyAZDYQBFYMBALBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylthiazolidine-4-carboxylic Acid: Core Profile & Specifications


2-Phenylthiazolidine-4-carboxylic acid (CAS 205985-93-9) is a heterocyclic organic compound belonging to the thiazolidine class, characterized by a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl substituent at the C2 position and a carboxylic acid group at C4. Its molecular formula is C10H11NO2S with a molecular weight of approximately 209.26 g/mol [1]. The compound is primarily encountered as a racemic mixture at C2, with the C4 stereocenter often specified (e.g., (4S)- or (4R)-configuration), and is commercially available with a minimum purity specification of 95% . It serves as a versatile scaffold in medicinal chemistry, where structural modifications at the 2-aryl, 4-carboxyl, and ring nitrogen positions enable diverse pharmacological applications, including antioxidant, cytoprotective, and anticancer research [2].

Why Generic Analogs Cannot Replace 2-Phenylthiazolidine-4-carboxylic Acid


Generic substitution of 2-phenylthiazolidine-4-carboxylic acid with unsubstituted or alkyl-substituted thiazolidine-4-carboxylic acids is precluded by profound structure-dependent differences in biological activity, pharmacokinetic behavior, and target engagement. The 2-aryl substituent is not a passive structural feature; it directly dictates radical scavenging kinetics, cytotoxic selectivity profiles, and in vivo prodrug release characteristics [1]. For instance, while 2-methylthiazolidine-4-carboxylic acid exhibits superior hepatoprotective efficacy in acetaminophen-challenged mice, the 2-phenyl analog demonstrates diminished protection but distinct radical reactivity [2]. In antioxidant applications, the phenyl derivative's hydrogen abstraction mechanism from the benzylic C–H bond yields slower antiperoxyl radical kinetics compared to phenolic-substituted analogs [3]. In anticancer contexts, 2-arylthiazolidine-4-carboxylic acid amides display potent and selective cytotoxicity in prostate cancer cells (IC50 in low micromolar range), a profile directly linked to the 2-aryl substitution pattern [4]. Consequently, selecting the precise 2-substituent is not a matter of convenience but a critical determinant of experimental outcome, making direct substitution scientifically untenable.

2-Phenylthiazolidine-4-carboxylic Acid: Quantitative Evidence vs. Comparators


Hepatoprotective Efficacy: 2-Phenyl vs. 2-Alkyl Analogs

In a murine model of acetaminophen-induced hepatotoxicity (LD90 dose), 2-phenylthiazolidine-4(R)-carboxylic acid provided less protection than its 2-alkyl counterparts. The 2-methyl analog conferred significantly higher survival rates at 48 hours, whereas the 2-phenyl derivative (compound 1f) was classified as 'less protective' [1]. This establishes that the 2-phenyl substituent attenuates the prodrug's ability to release L-cysteine, the active hepatoprotective agent, relative to smaller alkyl substituents. The quantification of this difference underscores that while 2-alkyl thiazolidines may be preferred for acute hepatoprotection studies, the 2-phenyl variant offers a distinct pharmacokinetic profile with reduced L-cysteine release kinetics, potentially advantageous for applications requiring sustained, low-level antioxidant tone.

Hepatoprotection Acetaminophen toxicity Prodrug

Antiperoxyl Radical Scavenging Kinetics vs. BHT and Phenolic Analogs

The reactivity of 2-phenylthiazolidine with tert-butylperoxyl radicals (t-BuOO•) was kinetically evaluated using electron paramagnetic resonance (EPR) spectroscopy and compared to the reference antioxidant butylated hydroxytoluene (BHT). 2-Phenylthiazolidine exhibited weaker antiperoxyl radical reactivity compared to BHT and other phenylthiazolidine derivatives bearing phenolic hydroxyl groups [1]. The weaker activity is attributed to the slower hydrogen atom abstraction from the benzylic C–H bond of the phenyl substituent, in contrast to the faster reaction from phenolic O–H groups present in compounds like 2-(4-hydroxyphenyl)thiazolidine [1]. While absolute rate constants were not reported in the accessible abstract, the qualitative ranking establishes that 2-phenylthiazolidine acts as a relatively weak radical scavenger compared to BHT and hydroxylated analogs.

Antioxidant Radical scavenging Kinetics

Cytotoxic Potency in Prostate Cancer Cells

Amide derivatives of 2-arylthiazolidine-4-carboxylic acids, including those derived from the 2-phenyl scaffold, demonstrated potent cytotoxicity in prostate cancer cell lines with IC50 values in the low micromolar range [1]. While specific IC50 values for the parent 2-phenylthiazolidine-4-carboxylic acid were not provided in the abstract, the study establishes that 2-aryl substitution is essential for anticancer activity. The compounds exhibited enhanced selectivity in receptor-negative cells compared to serine amide phosphates (SAPs) and 4-thiazolidinone amides [1]. This evidence positions 2-phenylthiazolidine-4-carboxylic acid as a privileged starting material for the synthesis of selective anticancer agents targeting prostate cancer, with potency directly linked to the 2-aryl motif.

Anticancer Cytotoxicity Prostate cancer

Radical Scavenging SAR: 2-Arylthiazolidine-4-carboxylic Acids

A systematic SAR study of 20 2-arylthiazolidine-4-carboxylic acids, including the unsubstituted phenyl derivative, revealed that the nature of the aromatic substituent at C2 profoundly influences antioxidant activity in DPPH and ABTS radical scavenging assays [1]. The study established that while a methyl group on the aromatic ring improves radical scavenging, the presence of phenolic hydroxyl groups dramatically enhances activity, with diphenolic derivatives approaching the potency of ascorbic acid [1]. Although specific IC50 values for 2-phenylthiazolidine-4-carboxylic acid were not reported in the accessible PDF, the SAR trends indicate that the parent phenyl compound exhibits low to moderate activity compared to hydroxylated analogs. This dataset provides a framework for selecting substituents to tune antioxidant potency.

Antioxidant DPPH SAR

2-Phenylthiazolidine-4-carboxylic Acid: Recommended Applications


Anticancer Lead Synthesis for Prostate Cancer

Procure 2-phenylthiazolidine-4-carboxylic acid as a starting material for the synthesis of amide derivatives with demonstrated low micromolar IC50 values and enhanced selectivity in receptor-negative prostate cancer cells [1]. The 2-aryl substitution is a critical pharmacophore; use this scaffold to generate libraries of amides for structure-activity relationship (SAR) studies aimed at optimizing cytotoxicity and selectivity [1].

Baseline Comparator in Oxidative Stress Assays

Utilize 2-phenylthiazolidine-4-carboxylic acid as a weak baseline comparator in antioxidant screening assays (DPPH, ABTS, EPR-based radical kinetics) [2][3]. Its slower hydrogen abstraction kinetics from the benzylic C–H bond provide a contrast to more potent phenolic antioxidants like BHT or hydroxylated thiazolidines, enabling clear differentiation of activity in SAR campaigns [3].

Controlled L-Cysteine Release Prodrug Studies

Select 2-phenylthiazolidine-4-carboxylic acid for investigations where rapid L-cysteine release is undesirable. In vivo data demonstrate that the 2-phenyl derivative is less protective than 2-alkyl analogs in acute acetaminophen hepatotoxicity, indicating slower cysteine liberation [4]. This profile is advantageous for studying sustained, low-level antioxidant effects or for evaluating prodrug stability in physiological buffers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylthiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.